Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate
Description
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(2-iodo-4-nitroanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN3O4/c1-2-20-12(17)8(6-14)7-15-11-4-3-9(16(18)19)5-10(11)13/h3-5,7,15H,2H2,1H3/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYCLMQTTOACRN-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=C(C=C(C=C1)[N+](=O)[O-])I)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate typically involves multi-step organic reactions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to produce 2-(2-nitrophenyl)acrylate . This intermediate can then be further reacted with ethyl cyanoacetate and appropriate reagents to introduce the cyano and amino groups, followed by iodination and nitration steps to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of azido or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate has shown promise in medicinal chemistry, particularly as a precursor for synthesizing various pharmaceutical compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating biologically active molecules.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of cyanoacrylate compounds exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of bacteria and fungi. The specific activity of this compound against various pathogens remains to be fully explored but shows potential due to its structural similarities with known antimicrobial agents .
Agricultural Applications
Another significant application of this compound is in agriculture, particularly as a pesticide or fungicide. The compound's ability to interact with biological systems makes it a candidate for developing agrochemicals.
Case Study: Pesticidal Efficacy
A study evaluated the effectiveness of related cyanoacrylate compounds in preventing crop diseases. The findings suggested that these compounds could outperform traditional pesticides like carbendazim in controlling certain fungal strains. This indicates that this compound may similarly offer enhanced efficacy against agricultural pests .
Material Science
In material science, this compound can be utilized in the synthesis of polymeric materials with unique properties. Its reactivity allows for incorporation into polymer chains, potentially leading to materials with improved mechanical and thermal stability.
Data Table: Polymerization Potential
| Property | Value |
|---|---|
| Glass Transition Temperature | TBD (To Be Determined) |
| Tensile Strength | TBD |
| Thermal Conductivity | TBD |
Mechanism of Action
The mechanism by which Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate exerts its effects depends on its interaction with molecular targets. The cyano and nitro groups can participate in electron-withdrawing interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, affecting pathways involved in cellular processes.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate and related cyanoacrylates:
Key Observations:
- Electronic Effects: The iodine and nitro groups in the target compound create a strongly electron-deficient aromatic system, contrasting with the electron-donating methoxy group in and the neutral methyl group in . This difference likely impacts reactivity in nucleophilic aromatic substitution or cycloaddition reactions.
- Steric Considerations: The 2-iodo-4-nitrophenylamino group introduces significant steric hindrance compared to smaller substituents like fluorine or methyl. This may reduce reaction rates in sterically sensitive processes.
- Crystallographic Behavior: While the target compound lacks reported crystallographic data, similar compounds exhibit syn-periplanar conformations and polymorphic forms , suggesting structural flexibility in the acrylate backbone.
Q & A
Basic: What are the optimal synthetic routes for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, and how can reaction efficiency be maximized?
The compound can be synthesized via Knoevenagel condensation , a common method for α,β-unsaturated cyanoacrylates. Key steps include:
- Reacting acrylamide derivatives with malononitrile or ethyl cyanoacetate under reflux in ethanol, catalyzed by piperidine or quinine .
- Solvent-free conditions with quinine as an organocatalyst enhance yield (e.g., 87% for nitro-substituted analogs) .
- Optimize reaction time, temperature (e.g., reflux at 80°C), and stoichiometry to minimize side products like unreacted intermediates or cyclized byproducts .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?
Critical techniques include:
- IR Spectroscopy : Cyano (C≡N) stretch at ~2220–2212 cm⁻¹, ester carbonyl (C=O) at ~1720–1668 cm⁻¹, and nitro (NO₂) stretches at ~1520–1347 cm⁻¹ .
- ¹H/¹³C NMR : Aromatic protons (δ 7.1–8.3 ppm), ethoxy group signals (δ ~4.4 ppm for –CH₂–, δ ~1.4 ppm for –CH₃), and cyano-related carbons (δ ~114–107 ppm) .
- HRMS : Exact mass analysis (e.g., m/z 246.0641 for nitro analogs) to confirm molecular formula .
Advanced: How can researchers resolve discrepancies in spectroscopic data when synthesizing novel derivatives?
Discrepancies arise from impurities, tautomerism, or crystallographic disorder. Mitigation strategies:
- Cross-validate using multiple techniques (e.g., NMR, IR, and XRD) .
- Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .
- Analyze crystallographic data (e.g., C–C bond lengths and angles) to confirm structural assignments .
Advanced: What computational methods are suitable for studying the electronic properties of this compound?
- Density Functional Theory (DFT) : Use functionals like B3LYP to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution .
- Correlation-energy models : Apply the Colle-Salvetti formula to predict electron correlation effects, particularly for nitro and cyano groups .
- Molecular docking simulations to explore bioactivity (e.g., antioxidant or anti-inflammatory potential) .
Advanced: How can crystallographic data (e.g., from XRD) confirm molecular structure and analyze packing interactions?
- Single-crystal XRD : Resolves bond lengths (e.g., C–C = 0.004 Å precision) and torsion angles, confirming stereochemistry .
- SHELX software : Refine disorder models (e.g., for ethoxy groups) and calculate R factors (<0.055 for reliable structures) .
- Analyze packing motifs (e.g., π-π stacking or hydrogen bonds) to predict solubility and stability .
Basic: What are common side reactions or byproducts encountered during synthesis, and how can they be mitigated?
- Cyclization : Attack by nucleophilic NH groups on cyano moieties can form pyridone derivatives. Use excess malononitrile to drive the reaction forward .
- Ester hydrolysis : Avoid aqueous conditions or prolonged heating. Anhydrous ethanol and inert atmospheres are recommended .
- Monitor reactions via TLC and purify via column chromatography to isolate the target compound .
Advanced: What strategies are recommended for analyzing the compound's reactivity in nucleophilic or electrophilic environments?
- Nucleophilic attack : The α,β-unsaturated ester is prone to Michael additions. Track reactivity using UV-Vis spectroscopy or NMR kinetics .
- Electrophilic substitution : The nitro and iodo groups direct electrophiles to specific positions on the aromatic ring. Use DFT to predict regioselectivity .
- Assess steric effects of the 2-iodo-4-nitrophenyl group via crystallographic data (e.g., dihedral angles) .
Basic: How can researchers assess the purity of this compound, and what analytical thresholds are considered acceptable?
- HPLC/GC-MS : Purity >95% with a single peak retention time .
- Melting point : Sharp range (e.g., 172–173°C for analogs) indicates homogeneity .
- Elemental analysis : Carbon/nitrogen percentages within ±0.4% of theoretical values .
Advanced: What in silico approaches can predict the compound's potential bioactivity, and how do they align with experimental findings?
- QSAR models : Correlate substituent effects (e.g., nitro vs. iodo) with antioxidant/anti-inflammatory activity .
- Molecular dynamics simulations : Predict binding affinities to biological targets (e.g., cyclooxygenase for anti-inflammatory action) .
- Validate predictions with in vitro assays (e.g., DPPH radical scavenging for antioxidants) .
Advanced: How do substituents on the phenyl ring influence the compound's electronic and steric properties?
- Nitro groups : Strong electron-withdrawing effect reduces HOMO-LUMO gaps, enhancing reactivity in charge-transfer reactions .
- Iodo substituents : Introduce steric hindrance and polarizability, affecting crystal packing and solubility .
- Compare XRD data of analogs (e.g., 4-methoxy vs. 4-nitro derivatives) to quantify substituent effects on bond distortion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
